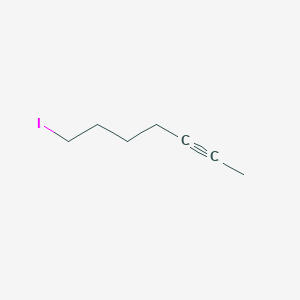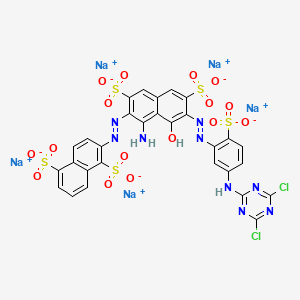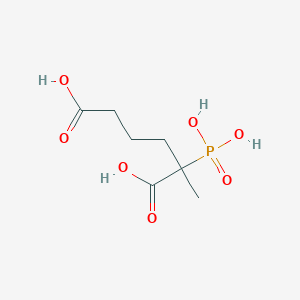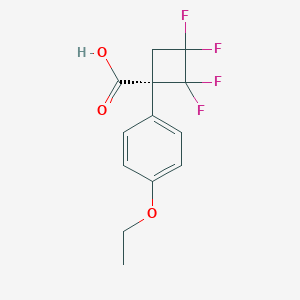
(Hepta-1,6-dien-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hepta-1,6-dien-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a hepta-1,6-dien-2-yl group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactivity of a diene system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Hepta-1,6-dien-2-yl)benzene typically involves the reaction of benzene with a hepta-1,6-dien-2-yl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The reaction proceeds as follows:
Formation of the electrophile: The hepta-1,6-dien-2-yl halide reacts with the Lewis acid to form a more reactive electrophile.
Electrophilic aromatic substitution: The benzene ring attacks the electrophile, leading to the formation of the this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(Hepta-1,6-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the diene can yield the corresponding alkane.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO₄) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfur trioxide (SO₃) or oleum, and halogenation with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Epoxides or diols depending on the reagent used.
Reduction: The corresponding alkane.
Substitution: Nitro, sulfonic, or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
(Hepta-1,6-dien-2-yl)benzene finds applications in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Hepta-1,6-dien-2-yl)benzene depends on the specific reaction or application. In electrophilic aromatic substitution, the benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic system. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Styrene: Similar structure but with a vinyl group instead of a hepta-1,6-dien-2-yl group.
Phenylbutadiene: Contains a butadiene moiety attached to a benzene ring.
Phenylhexadiene: Similar to (Hepta-1,6-dien-2-yl)benzene but with a hexadiene group.
Uniqueness
This compound is unique due to its extended diene system, which imparts distinct reactivity and potential for diverse chemical transformations. Its combination of aromatic and diene functionalities makes it a versatile compound in synthetic and applied chemistry.
Propiedades
Número CAS |
66406-90-4 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
hepta-1,6-dien-2-ylbenzene |
InChI |
InChI=1S/C13H16/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h3,5,7-8,10-11H,1-2,4,6,9H2 |
Clave InChI |
JUKFOTYCJGAAJF-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC(=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


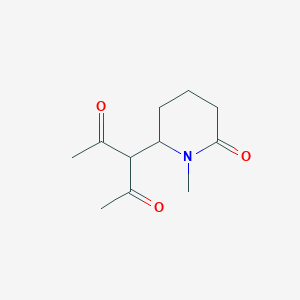
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)

![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)

![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)

